molecular formula C16H16O5 B586099 1,11b-Dihydro-11b-hydroxymedicarpin CAS No. 210537-04-5

1,11b-Dihydro-11b-hydroxymedicarpin

Cat. No. B586099
CAS RN: 210537-04-5
M. Wt: 288.299
InChI Key: XIJBDLYFYFZZDS-APHBMKBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,11b-Dihydro-11b-hydroxymedicarpin is a phenolic compound found in the herbs of Derris robusta . It is a pterocarpan and a derivative of Medicarpin .


Molecular Structure Analysis

The molecular formula of 1,11b-Dihydro-11b-hydroxymedicarpin is C16H16O5 . The molecular weight is 288.30 . The SMILES representation is O=C(CC1)C=C2[C@@]1(O)C@@=CC=C34)([H])[C@@]4([H])CO2 .

Scientific Research Applications

Identification in Plant Extracts

1,11b-Dihydro-11b-hydroxymedicarpin has been identified as a minor component in a chloroform extract of Ononis viscosa subsp. breviflora, highlighting its presence in natural plant extracts (Barrero, Cabrera, & García, 1998).

Role in Phytoalexin Metabolism

This compound is involved in the metabolism of phytoalexins like medicarpin in fungi, indicating its role in plant-fungal interactions and antifungal activity (Ingham, 1976).

Impact on Seed Germination and Growth

Medicarpin, a closely related compound, has been shown to affect alfalfa seed germination and seedling growth, suggesting that derivatives like 1,11b-Dihydro-11b-hydroxymedicarpin could have similar biological effects (Dornbos, Spencer, & Miller, 1990).

Potential Therapeutic Applications

Several studies investigate compounds with structural similarities or related biochemical pathways. For instance, research on 11β-Hydroxysteroid dehydrogenase inhibitors, which are structurally or functionally related, suggests potential therapeutic applications in treating metabolic diseases like diabetes and obesity (Fotsch, Askew, & Chen, 2005).

Enzyme Inhibition Studies

Research focusing on enzyme inhibition, particularly 11β-Hydroxysteroid dehydrogenase, provides insights into how similar compounds, including 1,11b-Dihydro-11b-hydroxymedicarpin, might interact with biological systems (Goldberg et al., 2012).

Transgenic Expression in Tobacco

Studies have also explored the expression of genes related to pterocarpan phytoalexins metabolism in transgenic tobacco, providing a basis for understanding how 1,11b-Dihydro-11b-hydroxymedicarpin might be synthesized or modified in a transgenic context (Mundodi, Watson, López-Meyer, & Paiva, 2001).

Safety and Hazards

1,11b-Dihydro-11b-hydroxymedicarpin is intended for research and development use only. It is not for medicinal, household, or other uses . In case of accidental exposure, it is advised to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

(6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-[1]benzofuro[3,2-c]chromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-19-10-2-3-11-12-8-20-14-6-9(17)4-5-16(14,18)15(12)21-13(11)7-10/h2-3,6-7,12,15,18H,4-5,8H2,1H3/t12-,15+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJBDLYFYFZZDS-APHBMKBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3COC4=CC(=O)CCC4(C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H]3COC4=CC(=O)CC[C@@]4([C@@H]3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,11b-Dihydro-11b-hydroxymedicarpin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,11b-Dihydro-11b-hydroxymedicarpin
Reactant of Route 2
1,11b-Dihydro-11b-hydroxymedicarpin
Reactant of Route 3
1,11b-Dihydro-11b-hydroxymedicarpin
Reactant of Route 4
1,11b-Dihydro-11b-hydroxymedicarpin
Reactant of Route 5
1,11b-Dihydro-11b-hydroxymedicarpin
Reactant of Route 6
1,11b-Dihydro-11b-hydroxymedicarpin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.